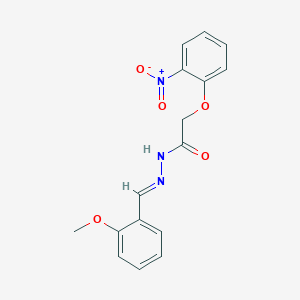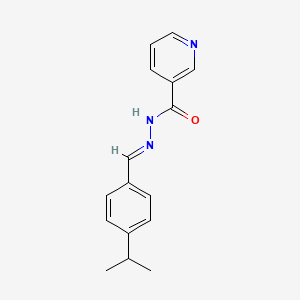
N'-(4-isopropylbenzylidene)nicotinohydrazide
Übersicht
Beschreibung
“N’-(4-isopropylbenzylidene)nicotinohydrazide” is a type of organic molecule that has been studied for its nonlinear optical (NLO) properties . Intramolecular charge transfer (ICT) is an important factor in these properties .
Synthesis Analysis
This compound was synthesized by a condensation reaction of cuminaldehyde with nicotinic hydrazide via ultrasonication . The hydrazone was characterized by FT-IR spectroscopy, mass spectrometry, NMR (1H, 13C, HOMO-COSY, HSQC, and DEPT-135), elemental analysis, and FESEM analyses .Molecular Structure Analysis
The molecular structure of this compound is influenced by the electron push-pull systems, which affect the ICT performance . The ICT performance includes ultrafast ICT in the femtosecond time domain and long-lived charge transfer state (CTS) in the picosecond time domain .Chemical Reactions Analysis
The chemical reactions of this compound involve intramolecular charge transfer (ICT), which is an electron transfer process that occurs upon photoexcitation . The ICT state returns to the ground state either through red-shifted emission or by nonradiative relaxation .Physical And Chemical Properties Analysis
The absorption maximum of this compound in an aqueous solution was red-shifted compared to that of the reactant molecules, indicating that the C-N bond formation efficiently enhances the resonance interaction towards the pyridine ring . The direct and indirect bandgaps of the crystals were assessed using Tauc plots and the Kubelka–Munk algorithm .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
N'-(4-isopropylbenzylidene)nicotinohydrazide and its derivatives have been explored for antimicrobial and antioxidant activities. A study demonstrated the synthesis and characterization of a similar compound, revealing its potential in assaying against bacterial and fungal organisms, along with evaluating its antioxidant behavior (Rajavel et al., 2016).
Antitubercular Properties
Research has indicated the compound's relevance in antitubercular activity. For instance, derivatives of nicotinohydrazide exhibited significant antimicrobial activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Ogunniran et al., 2016).
Molecular Docking and Drug-Likeness Studies
The compound has been subject to molecular docking and drug-likeness studies. A specific derivative was analyzed for its interaction with SARS-CoV-2 main protease, along with evaluations of its pharmacokinetic, physicochemical, and toxicity properties (Guder et al., 2022).
Corrosion Inhibition
Some studies have focused on the use of nicotinohydrazide derivatives as corrosion inhibitors. For example, a derivative was investigated for its efficiency in protecting mild steel in corrosive environments, demonstrating significant inhibition efficiency (Singh et al., 2018).
Bioimaging and Cancer Cell Monitoring
Nicotinohydrazide-based compounds have been synthesized for bioimaging applications, especially in the detection of bioactive zinc in cancer cells. These compounds showed negligible toxicity towards live cells and were successfully employed for monitoring Zn2+ ions in live cancer cells (Patil et al., 2018).
Wirkmechanismus
The mechanism of action of this compound involves twisted intramolecular charge transfer (TICT), which is an electron transfer process that occurs upon photoexcitation . Following intramolecular twisting, the TICT state returns to the ground state either through red-shifted emission or by nonradiative relaxation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(2)14-7-5-13(6-8-14)10-18-19-16(20)15-4-3-9-17-11-15/h3-12H,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDPPFEUOXWMY-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



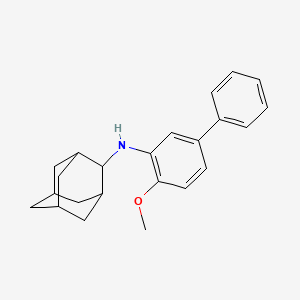
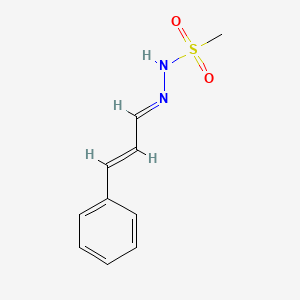
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B3856641.png)
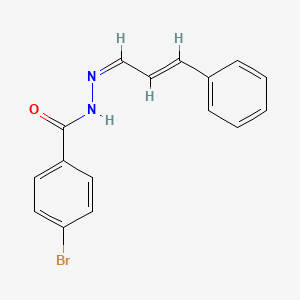
![N'-[4-(benzyloxy)-2-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3856655.png)

![ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
![2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3856680.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856688.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)

![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)
![2-[(4-biphenylylcarbonyl)amino]-3,5-dibromobenzoic acid](/img/structure/B3856723.png)
